molecular formula C6H12N2O3 B14427229 N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide CAS No. 84004-73-9

N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide

Cat. No.: B14427229
CAS No.: 84004-73-9
M. Wt: 160.17 g/mol
InChI Key: GVJXGKLGFONDEA-UHFFFAOYSA-N
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Description

N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of a glycinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide typically involves the reaction of glycine derivatives with methoxycarbonylating agents. One common method is the reaction of N,N-dimethylglycine with methyl chloroformate under basic conditions. The reaction proceeds as follows:

N,N-dimethylglycine+Methyl chloroformateN 2 -(Methoxycarbonyl)-N,N-dimethylglycinamide+HCl\text{N,N-dimethylglycine} + \text{Methyl chloroformate} \rightarrow \text{N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide} + \text{HCl} N,N-dimethylglycine+Methyl chloroformate→N 2 -(Methoxycarbonyl)-N,N-dimethylglycinamide+HCl

Industrial Production Methods: In an industrial setting, the production of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N2-(Methoxycarbonyl)-N,N-dimethylglycinamide can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield N,N-dimethylglycine and methanol.

    Substitution: It can participate in nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Hydrolysis: N,N-dimethylglycine and methanol.

    Substitution: Various substituted glycinamides.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with active site residues. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects.

Comparison with Similar Compounds

    N,N-Dimethylglycinamide: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.

    Methoxycarbonylglycine: Contains a methoxycarbonyl group but lacks the dimethylamino functionality.

Uniqueness: N2-(Methoxycarbonyl)-N,N-dimethylglycinamide is unique due to the presence of both the methoxycarbonyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

84004-73-9

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

methyl N-[2-(dimethylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C6H12N2O3/c1-8(2)5(9)4-7-6(10)11-3/h4H2,1-3H3,(H,7,10)

InChI Key

GVJXGKLGFONDEA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNC(=O)OC

Origin of Product

United States

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